molecular formula C21H17NO3S B12908554 Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole

Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole

Cat. No.: B12908554
M. Wt: 363.4 g/mol
InChI Key: NFWNWVCHTMCZAF-UXHICEINSA-N
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Description

Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of phenyl groups and a phenylsulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diphenylacetylene with phenylsulfonyl azide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various dihydroisoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-2-isoxazoline: Similar structure but lacks the phenylsulfonyl group.

    3-Phenylsulfonyl-4,5-dihydroisoxazole: Similar structure but lacks the diphenyl groups.

Uniqueness

Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole is unique due to the presence of both diphenyl and phenylsulfonyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H17NO3S

Molecular Weight

363.4 g/mol

IUPAC Name

(4R,5R)-3-(benzenesulfonyl)-4,5-diphenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C21H17NO3S/c23-26(24,18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20(25-22-21)17-12-6-2-7-13-17/h1-15,19-20H/t19-,20+/m1/s1

InChI Key

NFWNWVCHTMCZAF-UXHICEINSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](ON=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C(ON=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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